molecular formula C7H5BrF2 B8064428 2-Bromo-1,3-difluoro-5-methylbenzene

2-Bromo-1,3-difluoro-5-methylbenzene

Cat. No.: B8064428
M. Wt: 207.01 g/mol
InChI Key: XIRDNVIBVXIQDO-UHFFFAOYSA-N
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Description

Overview of Contemporary Organohalogen Chemistry

Organohalogen compounds, a class of organic molecules containing at least one carbon-halogen bond, are fundamental to numerous areas of chemical science. adichemistry.combritannica.com This class is broadly categorized based on the nature of the carbon atom bonded to the halogen, including alkyl, vinylic, and aryl halides. britannica.com The carbon-halogen bond is polar, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge, a feature that dictates much of their reactivity. adichemistry.com In contemporary chemistry, these compounds are not only utilized as solvents and intermediates but are also found in a vast array of naturally occurring molecules and pharmaceuticals. adichemistry.comnih.gov Over 8,000 organohalogen compounds have been identified from natural sources, showcasing their prevalence in biological systems. nih.gov The field has advanced significantly, with sophisticated synthetic methods available for the selective introduction of halogens into organic frameworks and for the conversion of organohalides into other functional groups. britannica.com

Strategic Importance of Polyfluorinated and Brominated Aromatic Systems in Chemical Synthesis

Polyfluorinated and brominated aromatic systems are of paramount strategic importance in modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms into aromatic rings can profoundly alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. jmu.edu Brominated aromatics are highly valued as versatile synthetic intermediates. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making it a reactive site for a wide range of transformations, most notably metal-catalyzed cross-coupling reactions. britannica.comsimply.science This reactivity allows for the facile construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Positionality of 2-Bromo-1,3-difluoro-5-methylbenzene within Halogenated Arene Research

This compound (also known as 4-Bromo-3,5-difluorotoluene) is a strategically designed building block within the broader field of halogenated arene research. chemscene.com Its structure is notable for several features: a reactive C-Br bond ideal for cross-coupling and other substitution reactions; two fluorine atoms that activate the aromatic ring and can influence the properties of derivative compounds; and a methyl group that provides an additional point of differentiation from other difluorobromobenzenes. This specific arrangement of substituents creates a unique electronic and steric environment, making it a valuable precursor for synthesizing complex, highly functionalized molecules for applications in medicinal chemistry and materials science. cardiff.ac.ukgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-difluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRDNVIBVXIQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 2 Bromo 1,3 Difluoro 5 Methylbenzene

Synthetic Routes

The synthesis of 2-bromo-1,3-difluoro-5-methylbenzene typically originates from precursors that already contain the difluoro-methylbenzene core. A logical precursor for this compound is 1,3-difluoro-5-methylbenzene (3,5-difluorotoluene). Retrosynthetic analysis points to a direct electrophilic bromination of 3,5-difluorotoluene (B38592) as the most straightforward approach to introduce the bromine atom at the desired position.

The primary method for synthesizing this compound involves electrophilic aromatic substitution. The bromination of a related isomer, 2,5-difluoro-3-methylbenzene, can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This type of reaction is generally optimized by controlling the temperature, often between 60–80°C, to manage reactivity and selectivity. The choice of a polar aprotic solvent, such as dichloromethane (B109758) (DCM), helps to minimize side reactions.

While electrophilic bromination is common, other strategies could include diazotization of a corresponding aniline. For instance, a process for a related compound involves the diazotization and subsequent reduction of a bromo-dichloro-fluoro-aniline derivative. google.com A similar pathway could potentially be adapted, starting from a suitably substituted aniline, to yield this compound.

Purification and Isolation

Post-synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and isomeric byproducts. Standard purification techniques include distillation for separating compounds with different boiling points and column chromatography. cardiff.ac.uk For instance, in a synthesis utilizing this compound as a reactant, the subsequent product was purified via silica (B1680970) gel column chromatography using a hexane (B92381) and ethyl acetate (B1210297) solvent system. nih.gov The purity of the final product is typically verified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with purity thresholds often set above 97%.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic methods that provide detailed information about its molecular framework.

¹H NMR spectroscopy is used to identify the protons in the molecule. The methyl protons typically appear as a singlet around δ 2.3 ppm, while the aromatic protons present as a multiplet. In one documented reaction, the aromatic protons of this compound appeared as a multiplet between δ 6.65 and 6.67 ppm in CDCl₃. cardiff.ac.uknih.gov ¹⁹F NMR is crucial for confirming the environment of the fluorine atoms.

IR spectroscopy provides information on the functional groups and bonds within the molecule. Strong absorptions corresponding to the stretching vibrations of the C-F and C-Br bonds are expected. The frequency of the carbon-halogen bond absorption decreases as the mass of the halogen increases. libretexts.org

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The molecular formula C₇H₅BrF₂ gives a calculated molecular weight of approximately 207.02 g/mol . chemscene.comnih.gov Mass spectrometry would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.

Interactive Data Table: Properties of this compound

Property Value Source
CAS Number 1805120-10-8 chemscene.comnih.gov
Molecular Formula C₇H₅BrF₂ chemscene.comnih.gov
Molecular Weight 207.02 g/mol chemscene.comnih.gov
IUPAC Name This compound nih.gov
Synonym 4-Bromo-3,5-difluorotoluene chemscene.comnih.gov
Canonical SMILES CC1=CC(F)=C(Br)C(F)=C1 chemscene.comnih.gov
InChIKey XIRDNVIBVXIQDO-UHFFFAOYSA-N nih.gov
Purity ≥97% chemscene.com
Appearance Colorless oil cardiff.ac.uknih.gov

Reactivity and Mechanistic Investigations of 2 Bromo 1,3 Difluoro 5 Methylbenzene

Fundamental Reactivity Patterns of Dihalogenated Aromatics

Dihalogenated aromatic compounds are a cornerstone of organic synthesis, serving as versatile intermediates for pharmaceuticals, agrochemicals, and materials. researchgate.net Their chemical behavior is governed by the nature and position of the halogen atoms, which influence the electron density and reactivity of the aromatic ring. researchgate.netnih.gov

Halogens exert a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity, but they act as weak resonance donors because of their lone pairs. numberanalytics.com This combination makes them deactivating yet ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. numberanalytics.comncert.nic.in

Conversely, in nucleophilic aromatic substitution (SNAr), the strong inductive effect of halogens is paramount. By withdrawing electron density, they make the aromatic ring electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This is particularly true when other potent electron-withdrawing groups are present on the ring. libretexts.org A key feature of SNAr reactions involving polyhalogenated aromatics is the leaving group identity. Contrary to trends in aliphatic substitutions (SN1/SN2), where iodide is the best leaving group, the reactivity order in SNAr is often F > Cl > Br > I. stackexchange.comquora.com This is because the rate-determining step is typically the nucleophile's initial attack to form a stabilized carbanionic intermediate, a process accelerated by the high electronegativity of fluorine. stackexchange.com

Under forcing conditions with very strong bases, dihalogenated benzenes can also undergo elimination-addition reactions via highly reactive benzyne (B1209423) intermediates. openstax.orglibretexts.org The regiochemical outcome of such reactions depends on the position of deprotonation and subsequent nucleophilic addition. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary reaction pathway for activated aryl halides. libretexts.org The reaction generally proceeds through an addition-elimination mechanism where a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex, before expelling a leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org

In the context of 2-Bromo-1,3-difluoro-5-methylbenzene, a key question is the competition between bromine and fluorine as leaving groups in an SNAr reaction. In a classic, thermally-driven SNAr mechanism, the fluorine atoms are predicted to be more reactive than the bromine atom. stackexchange.com

This enhanced reactivity of fluorine is not due to its ability as a leaving group itself (F⁻ is a poor leaving group in many contexts) but to its powerful inductive electron-withdrawing effect. stackexchange.com The rate-determining step of the SNAr reaction is the formation of the anionic Meisenheimer complex. researchgate.net Fluorine's high electronegativity provides superior stabilization to this negatively charged intermediate compared to bromine, thereby lowering the activation energy for the initial nucleophilic attack. stackexchange.com Therefore, a nucleophile is more likely to displace one of the fluorine atoms over the bromine atom.

Table 1: Comparison of Halogen Properties in SNAr Reactions
PropertyFluorine (F)Bromine (Br)Impact on SNAr Reactivity
Electronegativity (Pauling Scale)3.982.96Higher electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate, accelerating the rate-determining attack step. stackexchange.com
C-X Bond Strength (in Benzene (B151609), kJ/mol)~523~339The C-F bond is stronger and harder to break, but this is less critical as bond cleavage occurs after the rate-determining step. stackexchange.com
Leaving Group Ability (as X⁻)PoorGoodIn SNAr, leaving group ability is of secondary importance to the stabilization of the reaction intermediate. libretexts.org

The regioselectivity of nucleophilic attack on this compound is a product of competing electronic and steric influences from all substituents. wuxiapptec.com

Electronic Effects: The two fluorine atoms and the bromine atom are all strongly electron-withdrawing, activating the ring for nucleophilic attack. The methyl group, being electron-donating, has a deactivating effect for SNAr. The positions most activated for attack are those ortho and para to the strongest electron-withdrawing groups. In this molecule, both C1 and C3 (bearing fluorine) are highly activated by the adjacent halogens.

Steric Effects: The approach of a nucleophile can be physically blocked by bulky groups. wuxiapptec.comrsc.org The bromine atom at C2 is flanked by two fluorine atoms, creating a sterically hindered environment. This would further disfavor attack at the C2 position, reinforcing the electronic preference for substitution at C1 or C3.

Table 2: Analysis of Substituent Effects on Potential SNAr Sites
Attack SiteLeaving GroupElectronic FactorsSteric FactorsPredicted Reactivity
C1FActivated by ortho-Br and meta-F.Less hindered than C2.Favored
C2BrActivated by two ortho-F atoms.Highly hindered by adjacent F atoms.Disfavored
C3FActivated by ortho-Br and meta-F.Less hindered than C2.Favored

Meisenheimer Complexes: The stepwise SNAr pathway proceeds through a discrete Meisenheimer complex intermediate. bris.ac.uk For this compound, attack by a nucleophile (Nu⁻) at the C1 position would generate the corresponding anionic intermediate. The negative charge is delocalized across the ring and is stabilized by the inductive effects of the remaining bromine and fluorine atoms. While long considered essential intermediates, recent studies suggest that for some substrates, the reaction may be concerted, with the Meisenheimer complex representing a transition state rather than a stable intermediate. nih.govbris.ac.uk

Benzyne Intermediates: An alternative mechanism, accessible under strongly basic conditions (e.g., NaNH₂, LDA), is the elimination-addition pathway via a benzyne intermediate. openstax.orgyoutube.com For this compound, a strong base could abstract a proton from C4 or C6. Deprotonation at C6, followed by the elimination of HBr, would generate a 3,5-difluoro-4-methylbenzyne intermediate. The subsequent addition of a nucleophile to this highly strained "triple bond" could lead to a mixture of products, a common outcome for reactions involving unsymmetrical benzynes. libretexts.org

Traditional SNAr reactions are often limited to substrates with strong electron-withdrawing groups. researchgate.net Organic photoredox catalysis provides a modern approach that can overcome this limitation and proceed under mild conditions. purdue.edu This method typically involves the single-electron oxidation of the aryl halide by an excited photocatalyst to form a highly reactive aryl radical cation. researchgate.netunc.edu This radical cation is extremely electrophilic and readily undergoes attack by a wide range of nucleophiles, including those that are ineffective in thermal SNAr. unc.edunih.gov This catalytic cycle effectively reverses the traditional electronic requirements, enabling the functionalization of even electron-rich arenes. researchgate.net For this compound, this technique could open pathways for C-N, C-O, and C-S bond formation with nucleophiles that might otherwise not react, potentially offering different regioselectivity compared to thermal methods. researchgate.netunc.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is significantly more reactive than C(sp²)-F bonds in the oxidative addition step of most transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for highly selective functionalization at the C2 position of this compound, leaving the two C-F bonds intact.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C-N bonds. wikipedia.orgorganic-chemistry.org It couples aryl halides with a vast array of primary and secondary amines using a palladium catalyst and a suitable ligand. libretexts.org The reaction of this compound with an amine under Buchwald-Hartwig conditions would selectively yield the corresponding 2-amino-1,3-difluoro-5-methylbenzene derivative. chemspider.com

Sonogashira Coupling: To form a C-C triple bond, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide with a terminal alkyne. wikipedia.org Applied to this compound, this reaction would selectively occur at the C-Br bond, providing a route to 2-alkynyl-1,3-difluoro-5-methylbenzene compounds, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameBond FormedTypical ReagentsReactive Site on Substrate
Buchwald-Hartwig AminationC-NAmine (R₂NH), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) libretexts.orgchemspider.comC-Br
Sonogashira CouplingC-C (alkyne)Terminal Alkyne (RC≡CH), Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) wikipedia.orgC-Br
Suzuki CouplingC-C (aryl/vinyl)Boronic Acid (RB(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-Br
Heck CouplingC-C (alkene)Alkene (RCH=CH₂), Pd Catalyst, Base (e.g., Et₃N)C-Br

Palladium-Catalyzed Arylation and Alkenylation

Radical Chemistry of Brominated and Fluorinated Arenes

The radical chemistry of halogenated aromatic compounds is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through pathways complementary to traditional ionic reactions. The specific reactivity of a given haloarene in radical processes is dictated by a combination of factors, including the nature of the halogen, the substitution pattern on the aromatic ring, and the conditions used to initiate radical formation. In the context of this compound, an understanding of its radical chemistry is inferred from the established principles governing brominated and fluorinated arenes.

The initiation of radical reactions involving this compound typically commences with the homolytic cleavage of the carbon-bromine (C-Br) bond. This process, which can be induced by heat, light (photolysis), or a radical initiator, results in the formation of a highly reactive 2,6-difluoro-4-methylphenyl radical and a bromine radical. The energy required for this bond scission is known as the bond dissociation energy (BDE).

The table below presents a compilation of representative bond dissociation energies for bonds typically found in brominated and fluorinated arenes, providing a comparative context for the expected reactivity of this compound.

Bond TypeCompoundBond Dissociation Energy (kJ/mol)
C-BrBromobenzene~335
C-FFluorobenzene~523-536
C-HToluene (B28343) (methyl C-H)~375
C-HBenzene~473
Br-BrBr₂~193

Note: These values are approximate and can vary based on the specific chemical environment and the method of determination.

Once formed, the 2,6-difluoro-4-methylphenyl radical can participate in a variety of propagation steps, characteristic of radical chain reactions. These include:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor, such as a solvent molecule or another organic substrate, leading to the formation of 1,3-difluoro-5-methylbenzene.

Addition to Unsaturated Systems: The radical can add across the double or triple bonds of alkenes and alkynes, respectively. This process is a key step in many radical-mediated polymerization and functionalization reactions. The high electrophilicity of fluorinated radicals can influence the regioselectivity of this addition. nih.gov

Atom or Group Transfer: The radical can abstract an atom or a functional group from another molecule. For instance, in the presence of a suitable trapping agent, new functional groups can be introduced onto the aromatic ring.

The termination of the radical chain reaction can occur through the combination of two radicals. This can involve the coupling of two 2,6-difluoro-4-methylphenyl radicals to form a substituted biphenyl, the reaction of an aryl radical with a bromine radical to regenerate the starting material, or combination with other radical species present in the reaction mixture.

Mechanistic investigations into the radical chemistry of halogenated arenes often employ techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to directly observe and characterize the radical intermediates. Computational studies are also invaluable for mapping the potential energy surfaces of these reactions, providing insights into reaction barriers and the stability of intermediates. nih.gov While direct experimental studies on the radical chemistry of this compound are limited, the established principles of radical reactivity for brominated and fluorinated arenes provide a robust framework for predicting its behavior in such transformations.

Computational and Theoretical Studies on 2 Bromo 1,3 Difluoro 5 Methylbenzene

Quantum Mechanical Characterization of Electronic Structure

Detailed quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule. For 2-Bromo-1,3-difluoro-5-methylbenzene, such studies would provide valuable insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical study would employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its ground state properties. However, specific DFT studies on this compound are not found in the surveyed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. Without specific calculations for this compound, no definitive HOMO-LUMO gap can be reported.

Electrostatic Potential and Charge Density Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, one would expect the electronegative fluorine and bromine atoms to create regions of negative potential, while the aromatic ring and methyl group would exhibit areas of positive or neutral potential. However, specific MEP analysis and charge density calculations for this compound are not available.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is used to predict the infrared and Raman spectra of a molecule. Each vibrational mode corresponds to a specific molecular motion. By correlating calculated frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. No such theoretical vibrational analysis for this compound has been published.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results for certain properties. The choice of basis set is critical for the accuracy of these calculations. There are no documented ab initio studies for this specific molecule.

Molecular Interactions and Non-Covalent Forces

The bromine and fluorine substituents on the benzene (B151609) ring are expected to participate in various non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which would influence the compound's physical properties and its behavior in different chemical environments. General studies on halogenated aromatic compounds confirm the importance of these forces, but specific investigations into the non-covalent interaction profile of this compound are absent from the literature.

Halogen Bonding in Derivatives of this compound

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In derivatives of this compound, the bromine atom can participate in halogen bonding. The strength and directionality of these bonds are influenced by the electronic environment of the benzene ring. The presence of electron-withdrawing fluorine atoms is expected to enhance the electrophilic character of the bromine atom's σ-hole, thereby strengthening potential halogen bonds. bohrium.comnih.gov

Computational studies on similar halogenated aromatic compounds have demonstrated the importance of the σ-hole, a region of positive electrostatic potential on the halogen atom, in directing these interactions. bohrium.comnih.gov For derivatives of this compound, theoretical calculations can predict the geometry and energy of halogen-bonded complexes. For instance, in complexes with Lewis bases, the bromine atom would act as a halogen bond donor. The strength of this interaction can be quantified using methods like Density Functional Theory (DFT).

A molecular mechanical study of halogen bonding, which represents the positive region on the halogen atom as an extra-point of charge, has been shown to accurately predict halogen bond lengths and binding energies in agreement with quantum mechanical calculations. nih.gov This approach could be applied to derivatives of this compound to model their interactions in larger systems, such as protein-ligand complexes, which is crucial in drug discovery. nih.gov Furthermore, studies on other bromo-substituted heterocyclic compounds have shown that C–Br···O and other halogen bonds can play a significant role in the formation of their supramolecular structures. dntb.gov.uamdpi.com

Dispersion Interactions and Adsorption Phenomena

Dispersion forces are a key component of the noncovalent interactions that govern the physical properties and intermolecular associations of molecules like this compound. These interactions are particularly important in phenomena such as adsorption onto surfaces.

Theoretical studies on the adsorption of halogenated benzenes on surfaces like montmorillonite (B579905) have revealed that dispersion energy is the dominant component of the adsorption energy. nih.gov For a molecule like this compound, its adsorption behavior on various materials can be predicted using DFT calculations that include dispersion corrections. These calculations can determine the most stable adsorption geometries and interaction energies. For example, studies on toluene (B28343) adsorption on cation-exchanged zeolites have shown that the interaction is primarily through π-interactions with the cations. nih.gov

The adsorption of substituted toluenes is influenced by the nature and position of the substituents on the aromatic ring. For this compound, the interplay between the methyl group and the halogen substituents will dictate its adsorption characteristics. Computational models can simulate the adsorption process on different substrates, providing data on adsorption energies and the orientation of the molecule on the surface.

AdsorbateAdsorbentPrimary Interaction TypeReference
Halogenated BenzenesMontmorilloniteDispersion nih.gov
TolueneCation-Exchanged Y Zeolitesπ-interaction nih.gov

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, key intermediates, transition states, and reaction pathways can be identified.

Energy Profiles and Transition State Analysis for Key Transformations

Key transformations for this compound include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. DFT calculations can be employed to compute the energy profiles for these reactions, providing valuable information about their feasibility and kinetics. sumitomo-chem.co.jpresearchgate.net

For instance, in a potential bromination reaction, theoretical calculations can model the formation of the sigma complex and the subsequent deprotonation to form the product. The transition state for the C-Br bond formation can be located, and its energy determines the activation barrier for the reaction. A DFT study on the bromination of alkynes has shown that it is possible to investigate different reaction pathways, such as those proceeding through 1:1 or 2:1 bromine-alkyne π-complexes. researchgate.net Similarly, for nucleophilic aromatic substitution on this compound, computational analysis can help determine whether the reaction proceeds via an SNAr mechanism and can identify the rate-determining step. d-nb.info

Below is a hypothetical table illustrating the kind of data that can be generated from such computational studies for a reaction involving this compound.

Reaction TypeReactantsTransition State Energy (kcal/mol)Product Energy (kcal/mol)
Nucleophilic SubstitutionThis compound + Nu-25-10
Electrophilic SubstitutionThis compound + E+30-5

Solvent Effects and Catalysis in Silico

Computational methods are also instrumental in understanding the role of solvents and catalysts in reactions of this compound.

Solvent effects can be modeled using either implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. These models can predict how the polarity and hydrogen-bonding ability of the solvent affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate and selectivity. libretexts.orglibretexts.orgrsc.org For example, in SN1 type reactions, polar protic solvents are known to stabilize the carbocation intermediate, which can be quantified through in silico studies. libretexts.orglibretexts.org

In the realm of catalysis, computational modeling can shed light on the mechanism of catalytic cycles. For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, DFT can be used to study the elementary steps of oxidative addition, transmetalation, and reductive elimination. sumitomo-chem.co.jp This allows for the rational design of more efficient catalysts. Computational studies on C-H activation have demonstrated the ability to elucidate reaction mechanisms and predict new catalysts. princeton.edubyu.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors of Halogenated Benzenes

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. uwec.edu For halogenated benzenes, including derivatives of this compound, QSAR models can be developed to predict properties like toxicity, bioavailability, or environmental fate. acs.orgresearchgate.netresearchgate.net

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that capture the relevant structural features. nih.gov For halogenated benzenes, these descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of halogens significantly influences the electronic distribution in the benzene ring. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters for substituents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for predicting the behavior of a compound in biological systems.

A study on the lethality of halogenated aliphatic hydrocarbons used QSAR to identify key descriptors. acs.org Similarly, for halogenated benzenes, a QSAR model could be built by correlating a set of calculated descriptors with an observed activity. For example, a multiple linear regression (MLR) analysis could be performed to derive an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

where 'c' represents coefficients and 'D' represents the different molecular descriptors.

Descriptor ClassExample DescriptorsRelevance to Halogenated Benzenes
ElectronicPartial Charge on Bromine, HOMO/LUMO energiesDescribes reactivity in polar reactions, halogen bonding potential. nih.gov
Stericvan der Waals Volume, Molar RefractivityInfluences binding to biological targets.
TopologicalKier & Hall IndicesEncodes molecular size and shape. nih.gov
HydrophobicLogPPredicts membrane permeability and bioaccumulation.

By developing and validating such QSAR models, the properties of new or untested halogenated benzenes can be predicted, thereby guiding the design of compounds with desired activities and minimizing the need for extensive experimental testing. acs.org

Advanced Spectroscopic Characterization Techniques for 2 Bromo 1,3 Difluoro 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 2-Bromo-1,3-difluoro-5-methylbenzene.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

In the ¹H NMR spectrum of this compound, two distinct signals are expected, corresponding to the aliphatic methyl protons and the aromatic ring protons.

Aliphatic Resonance: The three protons of the methyl (-CH₃) group are chemically equivalent and are expected to produce a single sharp resonance, a singlet, due to the absence of adjacent protons.

Aromatic Resonances: The two protons on the aromatic ring (at positions 4 and 6) are chemically equivalent due to the molecule's symmetry. These protons are coupled to the two adjacent fluorine atoms. This coupling (³JH-F) would likely split the proton signal into a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃~2.3Singlet (s)
Ar-H~6.8 - 7.2Triplet (t)

Carbon (¹³C) NMR for Aromatic Ring Carbons and Methyl Group

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, five distinct signals are anticipated for the seven carbon atoms. The presence of highly electronegative fluorine atoms and the bromine atom significantly influences the chemical shifts of the carbon atoms to which they are attached, causing them to appear further downfield. docbrown.infodocbrown.info Simultaneous decoupling of both ¹H and ¹⁹F nuclei can simplify the spectrum to show a single line for each unique carbon atom, which is particularly useful for fluorinated compounds. magritek.com

Methyl Carbon: A single upfield signal.

Aromatic Carbons: Four distinct signals for the aromatic carbons: one for the carbon attached to the methyl group (C5), one for the two equivalent carbons bearing hydrogen (C4/C6), one for the two equivalent carbons bonded to fluorine (C1/C3), and one for the carbon bonded to bromine (C2).

Table 2: Predicted ¹³C NMR Resonances and Chemical Shift Regions for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-CH₃20 - 25Aliphatic region
C4 / C6115 - 125Aromatic C-H
C2115 - 130Aromatic C-Br
C5135 - 145Aromatic C-CH₃
C1 / C3155 - 165 (doublet, ¹JC-F)Aromatic C-F, significant downfield shift and splitting

Fluorine (¹⁹F) NMR for Distinct Fluorine Environments

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. wikipedia.orgalfa-chemistry.com The chemical shifts in ¹⁹F NMR cover a very wide range, which minimizes signal overlap. wikipedia.org

For this compound, the two fluorine atoms are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split by the two nearby aromatic protons (H4 and H6), likely resulting in a triplet. Performing the experiment with ¹H decoupling would cause this multiplet to collapse into a singlet, confirming the H-F coupling. magritek.com The chemical shift is influenced by the electronic environment, including the effects of the bromine and methyl substituents on the aromatic ring. alfa-chemistry.comscispace.com

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. magritek.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would primarily confirm the absence of coupling between the methyl and aromatic protons, as they would not show a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a cross-peak between the methyl proton signal and the methyl carbon signal, and another cross-peak correlating the aromatic proton signal with its corresponding carbon signal (C4/C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular framework. Expected correlations would include:

The methyl protons showing correlations to the carbons at positions C4, C5, and C6.

The aromatic protons (H4/H6) showing correlations to carbons C1/C3, C2, and C5.

These correlations provide definitive proof of the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types.

The spectrum of this compound would display several characteristic absorption bands:

C-H Stretching: Separate absorptions for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl group.

C=C Stretching: Vibrations within the aromatic ring.

C-F Stretching: Strong absorption bands characteristic of the carbon-fluorine bond.

C-Br Stretching: A weaker absorption at a lower frequency, indicative of the carbon-bromine bond.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450Multiple bands expected
C-F Stretch1350 - 1150Typically a strong absorption in IR
C-Br Stretch650 - 550

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. The molecular formula of this compound is C₇H₅BrF₂. nih.govchemscene.com

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one at M⁺ and another at M+2. miamioh.edu The monoisotopic mass of the compound is approximately 205.95 Da. nih.gov

Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or other substituents. libretexts.orgraco.cat

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Notes
[C₇H₅BrF₂]⁺ (M⁺)206208Molecular ion peak, showing ~1:1 isotopic pattern
[C₇H₅F₂]⁺127127Loss of a bromine radical ([M-Br]⁺)
[C₆H₂BrF₂]⁺191193Loss of a methyl radical ([M-CH₃]⁺)

X-ray Diffraction for Solid-State Structure Elucidation

While a single-crystal X-ray diffraction study for this compound itself has not been reported in publicly accessible databases, the solid-state structure can be inferred by examining crystallographic data of analogous compounds. The arrangement of molecules in the crystalline lattice is dictated by a balance of intermolecular forces, including halogen bonding, hydrogen bonding, and π-π stacking interactions. The presence and orientation of the bromine, fluorine, and methyl substituents on the benzene ring are critical in determining the packing motif.

To illustrate the principles of solid-state packing in related structures, the crystal structure of 1,3-difluorobenzene (B1663923) serves as a pertinent example. researchgate.net An analysis of its crystal structure provides insight into the types of intermolecular interactions that are likely to govern the solid-state architecture of this compound.

For this compound, one would anticipate a more complex interplay of forces. The introduction of the larger and more polarizable bromine atom would likely introduce significant Br···Br or Br···F halogen bonding interactions, which are known to be highly directional and can strongly influence crystal packing. Furthermore, the methyl group, while primarily considered a steric feature, can also participate in weak C—H···π and C—H···F interactions. The competition and synergy between these various weak interactions would determine the final crystal lattice.

A comprehensive understanding of the solid-state structure of this compound awaits experimental determination through single-crystal X-ray diffraction, which would require the growth of a suitable single crystal from a solution or by sublimation. Such a study would provide precise data on bond lengths, bond angles, and the specific intermolecular contacts governing its crystal packing.

Crystallographic Data for an Analogous Compound: 1,3-Difluorobenzene

To provide a tangible reference for the type of data obtained from an X-ray diffraction study, the crystallographic parameters for the analogous compound 1,3-difluorobenzene are presented below. researchgate.net This data was obtained from a single-crystal X-ray study performed at a low temperature to ensure the compound is in a solid state.

Parameter Value
Empirical FormulaC₆H₄F₂
Formula Weight114.09
Temperature153 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.675(3) Å
b = 9.023(3) Å
c = 13.197(4) Å
α = 90°
β = 101.49(3)°
γ = 90°
Volume1011.6(6) ų
Z8

Applications of 2 Bromo 1,3 Difluoro 5 Methylbenzene As a Versatile Synthetic Building Block

Precursor in Organic Electronic Materials Development

The distinct electronic properties conferred by the fluorine substituents, coupled with the synthetic handle provided by the bromine atom, position 2-bromo-1,3-difluoro-5-methylbenzene as a key building block in the synthesis of organic electronic materials.

While direct synthesis pathways for commercial OLED and OFET materials using this specific precursor are often proprietary, its structural motifs are highly relevant. Fluorinated aromatic compounds are integral to the design of high-performance organic semiconductors. The inclusion of fluorine atoms in the molecular backbone of active materials can enhance thermal stability, improve resistance to oxidative degradation, and critically, tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This compound serves as a precursor to larger, conjugated systems used in the active layers of these devices. The bromine atom readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination), allowing for the systematic construction of complex oligomers and polymers. The fluorine atoms adjacent to the reaction site can influence the reactivity and yield of these coupling reactions. The resulting fluorinated materials often exhibit improved charge transport characteristics and device stability, which are critical for efficient and long-lasting OLEDs and OFETs. Isomers and related structures are frequently categorized as building blocks for electronic materials.

The synthesis of advanced liquid crystals (LCs) is a well-documented application area for fluorinated phenyl-containing structures. Research has shown that terphenyl systems incorporating 2,3-difluoro substituents are valuable in creating host materials for ferroelectric liquid crystal displays. biointerfaceresearch.com These fluorine atoms contribute to a high lateral dipole moment, which enhances negative dielectric anisotropy, a key property for certain display modes. biointerfaceresearch.com

This compound acts as a foundational core for constructing such molecules. The bromo-functionality is an ideal site for Suzuki-Miyaura coupling reactions to link multiple aromatic rings, a common strategy for elongating the molecular core to induce mesophase (liquid crystalline) behavior. The strategic placement of fluorine atoms, as in this compound, helps to lower melting points, modify viscosity, and fine-tune the dielectric properties of the final liquid crystal material. biointerfaceresearch.com The synthesis of liquid crystals with bulky terminal groups often involves intermediates like 1-Bromo-2,3-difluorobenzene, highlighting the importance of this substitution pattern. worktribe.com

Scaffold for Complex Molecular Architectures in Medicinal and Agrochemical Chemistry

In the pharmaceutical and agrochemical sectors, the introduction of fluorine atoms into bioactive molecules is a widely used strategy to enhance efficacy. Fluorine can improve metabolic stability, increase binding affinity, and alter bioavailability. Isomers of difluorobromotoluene are recognized as important intermediates for both pharmaceutical and agrochemical compounds. google.com

This compound provides a robust scaffold for these applications. The bromine atom serves as a versatile anchor point for introducing further molecular complexity via cross-coupling reactions, enabling the attachment of various pharmacophores or toxophores. The difluorinated phenyl ring itself is a valuable structural motif. The specific arrangement of the fluorine and methyl groups provides a unique electronic and steric profile that can be exploited to optimize interactions with biological targets such as enzymes or receptors. While public literature on specific final products derived from this exact starting material is limited, its utility is inferred from the widespread use of its isomers and related fluorinated building blocks in these research and development pipelines.

Advanced Fluorinated Polymer and Specialty Material Synthesis

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, weather resistance, and low surface energy. sciengine.com These characteristics make them suitable for high-performance applications, from specialty coatings to advanced dielectric materials in flexible electronics. sciengine.com

This compound can serve as a precursor to fluorinated monomers. The bromo group can be chemically transformed into a polymerizable functional group, such as a vinyl, acrylate, or styrenic moiety. Once converted into a monomer, it can be polymerized or co-polymerized to incorporate its unique difluoro-methyl-phenyl structure into a larger polymer chain. The presence of the fluorine atoms in the resulting polymer enhances its chemical and thermal stability while imparting specific dielectric properties beneficial for applications like high-frequency circuit boards or energy storage capacitors. sciengine.com The synthesis of such specialized polymers often requires monomers with precisely controlled structures to achieve the desired material properties. sciengine.com

Development of Novel Chemical Reagents and Catalysts

The utility of this compound extends to its potential as a precursor for novel organometallic reagents and catalyst ligands. By reacting the bromo-group with metals such as magnesium or lithium, corresponding Grignard or organolithium reagents can be prepared. These reagents, bearing the electron-withdrawing difluoro-substituents, would exhibit unique reactivity compared to their non-fluorinated counterparts, potentially enabling new synthetic transformations.

Furthermore, this compound can be used to synthesize complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for transition metal catalysis. The bromine atom allows for the attachment of the core structure to a coordinating atom (like phosphorus or nitrogen). The fluorine atoms on the aromatic ring would act as electronic modifiers, tuning the electron density at the metal center of the final catalyst. This modulation can significantly impact the catalyst's activity, selectivity, and stability in important industrial reactions such as hydrogenation, hydroformylation, or cross-coupling.

Conclusion and Future Research Perspectives

Synopsis of Academic Discoveries on 2-Bromo-1,3-difluoro-5-methylbenzene

Currently, dedicated scholarly articles focusing exclusively on the synthesis and reactivity of this compound are limited. Its characterization is primarily documented in chemical supplier catalogs and patent literature. nih.govchemscene.comachemblock.com The compound is recognized as a valuable building block in organic synthesis, a role inferred from the reactivity of its constituent functional groups. The presence of a bromine atom suggests its utility in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic scaffolds. The fluorine atoms and the methyl group on the benzene (B151609) ring significantly influence the electronic properties and steric environment of the molecule, which can be exploited for regioselective functionalization.

Identification of Unexplored Research Avenues and Challenges

The limited specific research on this compound presents a fertile ground for future academic exploration. A primary research avenue is the systematic investigation of its synthetic pathways to optimize yield and purity.

A significant challenge in working with polyhalogenated arenes is achieving site-selective functionalization. The similar reactivities of the halogen substituents can lead to mixtures of products, complicating purification and reducing the efficiency of synthetic routes. Developing novel catalytic systems and reaction conditions that can selectively target the bromine atom in the presence of the two fluorine atoms is a key challenge that, if overcome, would greatly enhance the utility of this compound.

Furthermore, the exploration of its application in medicinal chemistry as a scaffold for new drug candidates is a promising, yet unexplored, area. The introduction of fluorine atoms into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents. Similarly, its potential in materials science, for example, in the synthesis of novel polymers or liquid crystals, remains to be investigated.

Outlook on the Expanding Utility of Polyhalogenated Arenes in Chemical Sciences

The future of chemical sciences is intrinsically linked to the development of efficient and selective methods for the synthesis of complex molecules. Polyhalogenated arenes are poised to play an expanding role in this endeavor. The ongoing development of advanced catalytic methods, including photoredox and dual catalysis, is opening new avenues for the selective functionalization of these compounds. These methods offer the potential to overcome the challenges of site-selectivity and expand the range of accessible molecular architectures.

The increasing demand for novel materials with tailored properties, such as organic light-emitting diodes (OLEDs) and advanced polymers, will continue to drive research into the applications of polyhalogenated arenes. The unique electronic and photophysical properties that can be imparted by halogen substitution make these compounds highly attractive for materials science applications.

Moreover, in the context of sustainable chemistry, the development of more efficient and atom-economical methods for the synthesis and functionalization of polyhalogenated arenes is a critical goal. As the chemical community strives for greener and more sustainable practices, the innovative use of these versatile building blocks will undoubtedly contribute to the advancement of the chemical sciences. The ongoing exploration of polycyclic aromatic hydrocarbons (PAHs) and their environmental impact also underscores the importance of understanding the chemistry of these related compounds. nih.govnih.govyoutube.com

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-1,3-difluoro-5-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For bromination, directed ortho-metalation (DoM) using lithium bases can introduce bromine at position 2, while electrophilic fluorination (e.g., using Selectfluor™) or Balz-Schiemann reactions may add fluorine at positions 1 and 3 . The methyl group at position 5 is often introduced via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) with methylboronic acids. Reaction optimization requires inert atmospheres (argon/nitrogen) and low temperatures (−78°C for DoM) to suppress side reactions. Yields range from 40–70%, with purity confirmed by GC-MS (>95%) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodological Answer :
  • ¹H NMR : The methyl group (C5) appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns due to coupling with adjacent fluorine atoms (³JHF ≈ 8–12 Hz).
  • ¹⁹F NMR : Two distinct signals for F1 and F3, with chemical shifts between δ −110 to −120 ppm (vs. CFCl₃).
  • IR : C-F stretches at 1200–1150 cm⁻¹ and C-Br at 650–500 cm⁻¹.
  • Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. What are the recommended purification methods for this compound?

  • Methodological Answer : Vacuum distillation (bp ~234°C at 765 mmHg, similar to 1-bromo-2,4-difluorobenzene ) or column chromatography (silica gel, hexane/ethyl acetate) are effective. Recrystallization from heptane or toluene improves purity (>97%), monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the steric and electronic effects of substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The electron-withdrawing fluorine atoms deactivate the ring, directing electrophiles to the para position relative to the methyl group (C5). Computational modeling (DFT, Gaussian 16) predicts charge distribution and reactive sites. For example, nitration favors position 4 due to fluorine’s meta-directing effect, confirmed by LC-MS analysis of nitro derivatives .

Q. What contradictions exist in reported catalytic hydrogenation conditions for reducing halogenated analogs, and how can they be resolved?

  • Methodological Answer : Discrepancies arise in catalyst choice (Pd/C vs. Raney Ni) and solvent systems (heptane vs. ethanol). For instance, hydrogenation of 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene in heptane with 5% polyvinyl chloride yields 98% product, while ethanol solvents may cause debromination . Kinetic studies (UV-Vis monitoring) and controlled H₂ pressure (1–3 atm) optimize selectivity.

Q. How can computational chemistry predict the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and time-dependent DFT simulations assess degradation pathways. For example, the methyl group enhances thermal stability (decomposition >200°C), while UV exposure may cleave C-Br bonds. Accelerated aging studies (70°C/75% RH for 28 days) coupled with GC-MS identify degradation byproducts like 1,3-difluoro-5-methylbenzene .

Key Challenges & Recommendations

  • Regioselectivity : Use directing groups (e.g., boronic esters) to control substitution patterns .
  • Analytical Validation : Cross-reference spectral data with NIST databases to resolve isomer ambiguities .
  • Safety : Handle with inert gas due to bromine’s toxicity; store at 0–6°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.